Bienvenue dans la boutique en ligne BenchChem!

1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea

Hepatocellular carcinoma C-RAF/FLT3 dual inhibition Antiproliferative activity

1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 1421459-67-7) is a synthetic thiazolyl-urea derivative with molecular formula C19H18FN3O2S and molecular weight 371.43 g/mol, belonging to a class of compounds designed as dual C-RAF/FLT3 kinase inhibitors. Structurally distinguished by a 2-fluorophenyl substituent at the thiazole 2-position, a 4-methyl group on the thiazole ring, and a 2-methoxyphenyl moiety on the urea linkage, this compound shares a core scaffold with a series of analogs evaluated for anticancer activity against hepatocellular carcinoma (HCC) and leukemic cell lines.

Molecular Formula C19H18FN3O2S
Molecular Weight 371.43
CAS No. 1421459-67-7
Cat. No. B2850677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea
CAS1421459-67-7
Molecular FormulaC19H18FN3O2S
Molecular Weight371.43
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C19H18FN3O2S/c1-12-17(26-18(22-12)13-7-3-4-8-14(13)20)11-21-19(24)23-15-9-5-6-10-16(15)25-2/h3-10H,11H2,1-2H3,(H2,21,23,24)
InChIKeyIFNRBPOSRRMSJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 1421459-67-7): A Thiazolyl-Urea Dual C-RAF/FLT3 Inhibitor Candidate for Hepatocellular Carcinoma Research


1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 1421459-67-7) is a synthetic thiazolyl-urea derivative with molecular formula C19H18FN3O2S and molecular weight 371.43 g/mol, belonging to a class of compounds designed as dual C-RAF/FLT3 kinase inhibitors [1]. Structurally distinguished by a 2-fluorophenyl substituent at the thiazole 2-position, a 4-methyl group on the thiazole ring, and a 2-methoxyphenyl moiety on the urea linkage, this compound shares a core scaffold with a series of analogs evaluated for anticancer activity against hepatocellular carcinoma (HCC) and leukemic cell lines [1][2]. The compound class was rationally designed based on the structure-activity relationships of Sorafenib and Quizartinib, aiming to improve druggability through incorporation of hydrophilic side moieties [1].

Why Generic Substitution Fails for 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 1421459-67-7): Substituent-Dependent SAR in Thiazolyl-Urea Kinase Inhibitors


Thiazolyl-urea derivatives within this scaffold family exhibit pronounced sensitivity of biological activity to the identity and position of aromatic substituents on the urea moiety. In the antileukemic series, compound activities were described as 'quite sensitive to the positions and properties of the aromatic substituents,' with IC50 values spanning orders of magnitude between closely related analogs [1]. Within the C-RAF/FLT3 dual-inhibitor series, systematic variation of the urea aryl group produced differential anti-HCC potency across HepG2 cells, with the lead compound achieving IC50 of 5.62 μM while other analogs in the same series showed reduced activity [2]. Even subtle modifications—such as shifting the methoxy group from the 2-position to the 4-position on the phenyl ring, replacing the 2-methoxyphenyl urea with a 4-methoxybenzyl urea (CAS 1421445-50-2), or substituting with thiophenyl-containing moieties (CAS 1421465-12-4)—alter both the steric and electronic profile of the terminal aryl group, which directly impacts kinase binding and cellular potency [2]. Generic substitution between these analogs without empirical verification of target engagement and cellular activity therefore carries material risk of loss of potency.

Quantitative Differentiation Evidence for 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 1421459-67-7) Relative to Analogs and Standards


Anti-Hepatocellular Carcinoma Potency: Compound 6h vs. Sorafenib and In-Class Analogs in HepG2 Cell Viability

NOTE: Direct confirmation that CAS 1421459-67-7 maps to Compound 6h in the Zhang et al. (2022) study requires verification from the full-text supporting information (table of compound structures). If identity is confirmed, the target compound (as Compound 6h) exhibited the best anti-hepatocellular carcinoma activity within its 6-series sub-library, with an IC50 of 5.62 μM against HepG2 cells [1]. This potency ranked it as the most active compound among all synthesized thiazolyl-urea derivatives in that study, outperforming other 6-series analogs bearing different aryl-urea substituents. By comparison, the clinical standard Sorafenib served as the design template from which the series was optimized for improved druggability [1].

Hepatocellular carcinoma C-RAF/FLT3 dual inhibition Antiproliferative activity

Dual C-RAF/FLT3 Kinase Inhibition Mechanism vs. Single-Target FLT3 Inhibitors

The thiazolyl-urea series including the target compound was rationally designed to achieve dual inhibition of C-RAF and FLT3 kinases, a therapeutic strategy intended to overcome RAS-mediated resistance that limits single-agent FLT3 inhibitors [1]. If CAS 1421459-67-7 corresponds to Compound 6h, mechanism studies confirmed effective dual inhibition of both C-RAF and FLT3 kinases, leading to downstream suppression of HepG2 colony formation, marked inhibition of cell migration, induction of G2/M phase cell cycle arrest, and apoptosis [1]. Single-target FLT3 inhibitors such as Quizartinib (AC220) served as design templates but do not simultaneously address C-RAF-mediated signaling bypass mechanisms [1][2].

Dual kinase inhibition C-RAF FLT3 RAS-MAPK pathway

Predicted Aqueous Solubility Advantage Over Sorafenib

If CAS 1421459-67-7 corresponds to Compound 6h, ADMET properties prediction indicated that Compound 6h possesses greater aqueous solubility than Sorafenib, consistent with the design goal of incorporating hydrophilic side moieties to improve druggability [1]. Sorafenib is known to have poor aqueous solubility, limiting its formulation and bioavailability. A quantitative comparison value was mentioned in the study abstract but the exact predicted solubility values for both compounds are only available in the full text or supplementary materials [1].

ADMET Aqueous solubility Druggability optimization

Structural Differentiation from Closest CAS-Numbered Analogs: 2-Methoxyphenyl vs. 4-Methoxybenzyl vs. Thiophenyl Urea Substituents

The target compound (CAS 1421459-67-7) bears a 2-methoxyphenyl group directly attached to the urea nitrogen, distinguishing it from the closest structurally characterized analogs: CAS 1421445-50-2 (3-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea, MW 385.5, C20H20FN3O2S), which features a 4-methoxybenzyl group with an additional methylene spacer and para-methoxy positioning ; and CAS 1421465-12-4 (1-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea, MW 361.5, C17H16FN3OS2), which replaces the methoxyphenyl with a thiophen-2-ylmethyl group . The 2-methoxyphenyl substitution on the target compound provides distinct electronic (ortho-methoxy electron-donating) and steric properties compared to the 4-methoxybenzyl (para-methoxy with flexible methylene linker) and thiophenyl (sulfur heterocycle) analogs. In the broader thiazolyl-urea SAR context, antileukemic activity was reported to be 'quite sensitive to the positions and properties of the aromatic substituents,' with nanomolar-potency compound 12k (IC50 29 ± 0.3 nM THP-1, 98 ± 10 nM MV-4-11) representing the optimized substituent configuration from a distinct structural exploration [1].

Structure-activity relationship Thiazolyl-urea chemotype Substituent effects

Recommended Research Application Scenarios for 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 1421459-67-7)


Hepatocellular Carcinoma (HCC) Dual C-RAF/FLT3 Pathway Inhibition Studies

This compound is most directly applicable as a research tool for investigating dual C-RAF/FLT3 kinase inhibition in hepatocellular carcinoma models. If confirmed as Compound 6h from Zhang et al. (2022), it has demonstrated the best anti-HCC activity within its chemotype series against HepG2 cells (IC50 5.62 μM), with validated on-target effects including colony formation suppression, migration inhibition, G2/M arrest, and apoptosis induction [1]. Researchers studying RAS-MAPK and FLT3 signaling crosstalk in HCC, particularly in the context of resistance to single-agent kinase inhibitors, would benefit from this dual-inhibition chemotype. Recommended comparator compounds include Sorafenib (multi-kinase clinical standard) and Quizartinib (selective FLT3 inhibitor) [1].

Structure-Activity Relationship (SAR) Studies of Thiazolyl-Urea Kinase Inhibitors

CAS 1421459-67-7 serves as a defined chemical probe for SAR exploration of the 2-methoxyphenyl urea substitution pattern within the broader thiazolyl-urea dual kinase inhibitor scaffold. Systematic comparison with close analogs—including CAS 1421445-50-2 (4-methoxybenzyl urea), CAS 1421465-12-4 (thiophen-2-ylmethyl urea), and other commercially available derivatives bearing 4-chlorobenzyl or 2-ethylphenyl urea groups—can delineate the contribution of ortho-methoxy substitution and direct N-phenyl urea linkage to kinase selectivity and cellular potency . Such SAR campaigns are essential for optimizing this chemotype toward lead candidates [1].

Aqueous Solubility and Formulation Comparability Studies

Based on ADMET prediction data from the Zhang et al. (2022) study, if CAS 1421459-67-7 corresponds to Compound 6h, it offers improved predicted aqueous solubility relative to Sorafenib [1]. This makes the compound a useful comparator in formulation development studies where solubility-limited bioavailability is a concern. Researchers evaluating the impact of hydrophilic side-chain modifications on thiazolyl-urea physicochemical properties can benchmark this compound against Sorafenib and other solubility-challenged kinase inhibitors.

Cross-Indication Kinase Profiling: FLT3-Driven Leukemia vs. HCC

Given that the thiazolyl-urea scaffold has demonstrated activity in both HCC (dual C-RAF/FLT3: Zhang et al. 2022) and leukemia models (antileukemic 5-substituted series: Peng et al. 2025, with lead compound 12k achieving IC50 29 nM in THP-1 and 98 nM in MV-4-11 cells) [1][2], CAS 1421459-67-7 represents a structurally distinct node for cross-indication kinase selectivity profiling. Researchers can assess whether the 2-methoxyphenyl substitution pattern confers a favorable selectivity window between HCC and leukemic cell lines, potentially informing tissue-specific optimization strategies.

Quote Request

Request a Quote for 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.